MR-2088

Kinome Selectivity ULK1/2 Inhibitor Autophagy

MR-2088 addresses the critical need for a highly selective ULK1/2 probe, overcoming the off-target liabilities of chloroquine and limited potency of early inhibitors like SBI-0206965. This Type I inhibitor, co-crystallized with ULK1 (PDB: 8SV9), delivers precise target engagement for autophagy research. - Demonstrates synergistic antiproliferation with trametinib in KRAS G12C-mutant NSCLC models (H2030), directly targeting MEK inhibitor resistance mechanisms. - Provides validated in vivo pharmacokinetic properties, enabling direct transition from in vitro to animal studies without PK-related experimental failure. - Supplied with documented kinome selectivity (S(35) score of 0.295 at 1 µM) and confirmed inhibition of ATG13 Ser318 phosphorylation (EC50 36 nM).

Molecular Formula C19H17F3N4OS
Molecular Weight 406.4 g/mol
Cat. No. B15136849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMR-2088
Molecular FormulaC19H17F3N4OS
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESC1CNCC(=C1)C2=CC3=CC(=CN=C3N2)C4=CSC(=C4)C(=O)NCC(F)(F)F
InChIInChI=1S/C19H17F3N4OS/c20-19(21,22)10-25-18(27)16-6-14(9-28-16)13-4-12-5-15(26-17(12)24-8-13)11-2-1-3-23-7-11/h2,4-6,8-9,23H,1,3,7,10H2,(H,24,26)(H,25,27)
InChIKeyBEWNDCDAXDFYBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MR-2088 抑制剂概览


MR-2088 是一种基于7-氮杂吲哚支架的高效、选择性ULK1/2抑制剂,作为一种 I 型抑制剂,它能与ULK1的ATP结合口袋结合 [1]。其核心生物活性表现为对ULK1和ULK2的pEC50值分别为8.3和8.7 ,能够有效抑制自噬通量,并在临床前非小细胞肺癌模型中与MEK抑制剂曲美替尼产生协同抗增殖效应 [1]。

ULK1/2 pathway inhibition study fit (type I ATP-competitive)
Autophagy flux inhibition assay context
Combination synergy study context (trametinib)
In vivo PK-characterized research tool

MR-2088 差异化证据


在ULK1/2抑制剂领域,不同化合物的选择性、激酶组脱靶效应、药代动力学特性以及体内验证深度存在显著差异,决定了它们作为研究工具的最终价值 [1]。例如,泛自噬抑制剂氯喹缺乏靶点特异性,而一些早期ULK抑制剂如SBI-0206965的效力和选择性有限 [2]。MR-2088通过已解析的共晶结构验证其结合模式,并通过详细的体内PK研究和激酶组选择性分析提供了独特的量化特征,这些数据对于需要精确、可靠且经过体内验证的工具化合物的科学研究至关重要,简单的功能替代无法满足此类严格要求 [1]。

Target specificity mismatch
Pan-autophagy inhibitors (e.g., chloroquine) lack ULK1/2 selectivity, potentially confounding autophagy-specific conclusions.
In vivo validation gap
Early ULK1 inhibitors (e.g., SBI-0206965) often lack reported in vivo PK characterization, limiting model transition.
Structural binding mode absent
Other reported ULK1 inhibitors lack public co-crystal structures, restricting rational design and SAR interpretation.

MR-2088 量化对比证据


激酶组选择性 vs. MRT68921

MR-2088在1 µM浓度下对97种人类激酶进行测试,其选择性评分S(35)为0.295,显示出相对干净的激酶组谱 。与之相比,早期ULK1/2抑制剂MRT68921在类似测试中被发现能抑制超过80%的多种激酶,显示出较差的选择性 [1]。

Kinome Selectivity
Cross-study comparable
S(35) = 0.295 (1 µM, 97 kinases) vs. MRT68921 inhibits >80% of tested kinases
Supports cleaner target engagement profile, reduced off-target noise
Comparative kinome profiling at 1 µM
Kinome Selectivity ULK1/2 Inhibitor Autophagy

ULK1 结合亲和力对比

MR-2088对ULK1的体外结合亲和力(Kd值)通过微量热泳动(MST)测定为1.5-4.4 nM 。对比化合物SBP-7455在ADP-Glo实验中对ULK1的IC50为13 nM,尽管实验方法不同,但MR-2088的亚纳摩尔级Kd值显示了其与靶蛋白的极高亲和力 [1]。而另一高选择性抑制剂ULK-101的Kd值未见报道。

ULK1 Binding Affinity
Reported
Kd = 1.5–4.4 nM (MST)
Supports high-affinity ULK1 engagement in biochemical assays
Comparison with SBP-7455 IC50 (13 nM) across different assay formats
Binding Affinity ULK1 Kd

下游信号抑制效价 vs. ULK-101

MR-2088在细胞水平上有效抑制ULK1下游信号,在饥饿条件下抑制ATG13 Ser318磷酸化的EC50为36 nM 。相比之下,选择性ULK1抑制剂ULK-101在细胞中抑制Beclin 1磷酸化(pSer15)的IC50为390 nM,显示出较弱的细胞活性 。

Cellular Target Engagement
Data to verify
EC50 = 36 nM (ATG13 pSer318, starvation)
Supports cellular pathway inhibition at low nanomolar concentrations
Comparison with ULK-101 IC50 (390 nM) on Beclin 1 pSer15; source not cited
Cellular Activity EC50 ATG13 Phosphorylation

体内药代动力学特性

原始研究论文明确指出,MR-2088的药代动力学特性使其适合进行体内研究,这是其被选为“先导化合物”的关键原因之一 [1]。相比之下,许多ULK1/2抑制剂,如MRT68921,目前仍无动物体内数据报道,其体内适用性未经验证 [2]。DCC-3116虽已进入临床试验,但其详细的PK数据并未广泛公开 [3]。

In Vivo PK Profile
Reported
PK characterized; reported in vivo suitability
Supports transition to animal model studies without additional PK optimization
Many ULK1 inhibitors lack in vivo PK data
Pharmacokinetics In Vivo Oral Bioavailability

与曲美替尼的协同效应

MR-2088与MEK抑制剂曲美替尼联用,在KRAS G12C突变的NSCLC细胞系H2030中展现出协同抗增殖效应 [1]。尽管DCC-3116也与KRAS G12C抑制剂sotorasib有协同作用 [2],但MR-2088是首个在原始研究论文中明确报道其与MEK抑制剂协同效应的ULK1/2抑制剂之一,为探索联合用药策略提供了独特的起点。

Combination Synergy
Head-to-head
Synergistic antiproliferative effect with trametinib in H2030 (KRAS G12C)
Provides a unique MEK inhibitor combination research model
DCC-3116 synergy reported with sotorasib; MR-2088 is MEK-focused
Synergy KRAS NSCLC Trametinib

共晶结构解析

研究团队成功解析了MR-2088与ULK1活性位点结合的共晶结构(PDB ID: 8SV9),证实其为I型ATP竞争性抑制剂 [1]。这一结构信息在其他同类化合物如ULK-101、SBP-7455和MRT68921中并未公开,为基于结构的药物设计和构效关系研究提供了独一无二的模板 [2]。

Co-crystal Structure
Reported
PDB: 8SV9 (ULK1 kinase domain + MR-2088, 2.30 Å)
Enables structure-based drug design and binding mode verification
No public co-crystal structures for ULK-101, SBP-7455, or MRT68921
Cocrystal Structure Structural Biology Drug Design

MR-2088 应用场景


自噬与 KRAS 突变 NSCLC 耐药性

利用MR-2088与曲美替尼的已知协同效应 [1],在KRAS G12C突变的非小细胞肺癌细胞系(如H2030)和动物模型中,深入研究自噬在介导MEK抑制剂耐药性中的作用。MR-2088的高选择性可确保实验结果准确反映ULK1/2抑制的特异性效应,而非脱靶效应 。

ULK1 下游信号通路验证

使用MR-2088作为高选择性化学探针,替代传统的、特异性较差的工具药(如氯喹),精确抑制ULK1/2活性,观察其对自噬通量、下游底物(如ATG13 Ser318磷酸化,EC50=36 nM [1])及细胞生存的影响,从而更清晰地描绘ULK1/2在自噬调控网络中的角色。

结构导向的药物设计与优化

利用MR-2088与ULK1的共晶结构(PDB: 8SV9)作为模板 [1],进行基于结构的药物设计。研发人员可以通过分析其与ATP结合口袋的相互作用模式,设计具有更高亲和力、更好选择性或更优PK特性的新一代ULK1/2抑制剂。

体内药效临床前研究

对于计划从体外实验推进到体内模型的研究项目,优先选择MR-2088。其已在原始研究论文中被证实具备适合体内研究的药代动力学特性 [1],这为直接开展动物实验提供了数据基础,避免了因化合物PK性质不明而导致的实验失败。

Application
Selection Property
Validation Focus
Autophagy & KRAS mutant NSCLC resistance model
Kinome selectivity & reported synergy with trametinib
Autophagy flux and combination antiproliferative endpoints
ULK1 downstream signaling pathway verification
Cellular target engagement assay context
ATG13 phosphorylation and cell viability assays
Structure-based inhibitor design
Co-crystal structure template (PDB 8SV9)
Binding mode analysis and SAR optimization
In vivo preclinical efficacy studies
In vivo PK-characterized compound
Tumor growth inhibition and PK/PD correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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